
Edtmp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediamine tetra(methylene phosphonic acid) is a phosphonic acid with the chemical formula C₆H₂₀N₂O₁₂P₄. It is known for its chelating and anti-corrosion properties. Ethylenediamine tetra(methylene phosphonic acid) is the phosphonate analog of ethylenediaminetetraacetic acid and is classified as a nitrogenous organic polyphosphonic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylenediamine tetra(methylene phosphonic acid) can be synthesized using ethylene glycol as an intermediate. The process involves the reaction of ethylene glycol with phosphorus trichloride to form ethylene glycol chlorophosphonate, which then reacts with ethylenediamine to produce phosphonic acid. Another method involves the nucleophilic addition of formaldehyde to ethylenediamine to form hydroxymethylamine, which is then esterified with the hydrolysis product of phosphorus trichloride .
Industrial Production Methods
In industrial settings, ethylenediamine tetra(methylene phosphonic acid) is typically produced as its sodium salt, which exhibits good solubility in water. The industrial production involves the same synthetic routes but on a larger scale, ensuring the product’s purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediamine tetra(methylene phosphonic acid) undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of metal ions.
Substitution: It can undergo substitution reactions where its phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Chelation: Common reagents include metal ions such as calcium, iron, and samarium. The reactions typically occur in aqueous solutions at room temperature.
Oxidation and Reduction: Reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution: Reagents include various alkylating agents and conditions typically involve mild temperatures and neutral pH.
Major Products Formed
Chelation: Metal complexes such as calcium ethylenediamine tetra(methylene phosphonate) and iron ethylenediamine tetra(methylene phosphonate).
Oxidation and Reduction: Oxidized or reduced forms of ethylenediamine tetra(methylene phosphonic acid) and its derivatives.
Substitution: Substituted phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Bone Pain Palliation
EDTMP is widely recognized for its effectiveness in palliating bone pain associated with metastatic cancers. The compound forms stable complexes with radionuclides, such as Samarium-153, which emit beta particles that target bone tissues. A study highlighted that 153Samarium-EDTMP can significantly reduce pain in patients with osteoblastic lesions, demonstrating a high affinity for skeletal tissues and effective biodistribution in clinical settings .
Therapeutic Potential Beyond Palliation
Recent research has explored the potential of 153Samarium-EDTMP as an anti-neoplastic agent. Clinical trials have shown promising results when combined with chemotherapy, particularly in prostate cancer and multiple myeloma treatments. For instance, patients receiving a combination of 153Samarium-EDTMP and docetaxel-based chemotherapy exhibited over a 50% decrease in prostate-specific antigen levels .
Radiopharmaceutical Development
The preparation of radiopharmaceuticals using this compound involves complexation with isotopes like Lutetium-177 and Holmium-166. Studies have demonstrated that complexes such as 177Lu-EDTMP show high radiochemical purity and stability, making them suitable for therapeutic applications in oncology .
Photocatalytic Degradation
Recent research has investigated the photocatalytic degradation of this compound using modified titanium dioxide (TiO2) nanoparticles doped with various elements like yttrium and potassium. The study revealed that these dopants enhance the photocatalytic efficiency, leading to effective degradation of this compound under visible light conditions. The optimal conditions were found at neutral to slightly alkaline pH levels, where the release of phosphate ions was maximized .
Case Study 1: Clinical Efficacy of 153Samarium-EDTMP
In a clinical trial involving patients with metastatic bone pain, administration of 153Samarium-EDTMP resulted in substantial pain relief and improved quality of life metrics over a follow-up period of six months. Patients reported a significant reduction in analgesic use post-treatment.
Case Study 2: Photocatalysis Using Doped TiO2
A laboratory study focused on the photocatalytic degradation of this compound demonstrated that TiO2 nanoparticles doped with yttrium achieved over 90% degradation within four hours under UV light exposure. This finding suggests potential applications for this compound in wastewater treatment processes.
Wirkmechanismus
Ethylenediamine tetra(methylene phosphonic acid) exerts its effects primarily through chelation. It forms stable complexes with metal ions, which can inhibit the formation of scale and corrosion. In medical applications, such as with samarium-153 ethylenediamine tetra(methylene phosphonate), the compound targets areas of high bone turnover, concentrating in regions with metastatic tumors. The radioactive samarium emits beta particles, which help relieve pain by irradiating the tumor sites .
Vergleich Mit ähnlichen Verbindungen
Ethylenediamine tetra(methylene phosphonic acid) is often compared with other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used for their chelating properties, but ethylenediamine tetra(methylene phosphonic acid) has a higher affinity for certain metal ions and better stability under high temperatures.
Diethylenetriamine penta(methylene phosphonic acid) (DTPMP): Similar to ethylenediamine tetra(methylene phosphonic acid), but with an additional amine group, providing different chelation properties.
Nitrilotri(methylene phosphonic acid) (NTMP): A simpler structure with fewer phosphonic acid groups, resulting in different chelation behavior.
Ethylenediamine tetra(methylene phosphonic acid) is unique in its combination of high chelation efficiency, stability under various conditions, and versatility in applications across different fields.
Biologische Aktivität
Introduction
Ethylenediaminetetramethylene phosphonate (EDTMP) is a phosphonate compound that has garnered attention for its biological activity, particularly in the context of radiopharmaceuticals for treating bone metastases. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, biodistribution, and therapeutic efficacy based on diverse research findings.
Pharmacokinetic Studies
Pharmacokinetic studies of this compound have demonstrated its ability to localize in bone tissues effectively. For instance, studies involving the radiolabeled compounds such as Samarium-153-EDTMP (153Sm-EDTMP) and Holmium-166-EDTMP (166Ho-EDTMP) reveal crucial insights into their biological half-lives and clearance rates.
- Samarium-153-EDTMP : The biological half-life in the skeleton was found to be approximately 520 hours. The rapid clearance from blood and urine was observed, indicating a high affinity for skeletal tissues .
- Holmium-166-EDTMP : In comparative studies, 166Ho-EDTMP exhibited significant bone accumulation (>70%) within 48 hours post-administration, with minimal retention in non-target organs such as the liver and kidneys .
Biodistribution Data
The biodistribution of this compound compounds has been extensively studied in animal models. A summary of key findings is presented in the table below:
Compound | Organ Accumulation (%) | Time Points Post-Injection (h) |
---|---|---|
153Sm-EDTMP | Bone: >70% | 2, 4, 24 |
Liver: <1% | 2, 4, 24 | |
Kidney: Low | 2, 4, 24 | |
166Ho-EDTMP | Bone: >70% | 2, 4, 24 |
Liver: Negligible | 2, 4, 24 | |
Kidney: Low | 2, 4, 24 |
These results indicate that this compound derivatives are primarily retained in bone tissues while minimizing exposure to other organs.
Case Studies
Several clinical studies have highlighted the efficacy of this compound-based radiopharmaceuticals in managing pain associated with bone metastases:
- Samarium-153-EDTMP in Cancer Patients : In a clinical trial involving patients with painful bone metastases, multiple doses of 153Sm-EDTMP were administered. The study reported significant pain relief in a majority of patients with a favorable safety profile. The average platelet nadir was monitored post-administration to assess hematological toxicity .
- Holmium-166-EDTMP Efficacy : Another study evaluated the therapeutic potential of Holmium-166-labeled this compound in patients with advanced cancer. Results indicated substantial pain reduction and improved quality of life metrics among participants treated with this radiopharmaceutical .
The mechanism by which this compound exerts its therapeutic effects involves selective targeting of osteoblastic lesions associated with metastatic disease. The phosphonate structure allows for strong binding to hydroxyapatite in bone tissue, facilitating localized radiation therapy while sparing surrounding healthy tissues.
Eigenschaften
CAS-Nummer |
15142-96-8 |
---|---|
Molekularformel |
C6H14N2Na6O12P4 |
Molekulargewicht |
568.02 g/mol |
IUPAC-Name |
hexasodium;hydroxy-[[2-[[hydroxy(oxido)phosphoryl]methyl-(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C6H20N2O12P4.6Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;6*+1/p-6 |
InChI-Schlüssel |
OEKKAQBZZLRNMB-UHFFFAOYSA-H |
Kanonische SMILES |
C(CN(CP(=O)(O)[O-])CP(=O)([O-])[O-])N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.